Product packaging for Canthine(Cat. No.:CAS No. 206-68-8)

Canthine

Cat. No.: B12676620
CAS No.: 206-68-8
M. Wt: 206.24 g/mol
InChI Key: VYQRBKCKQCRYEE-UHFFFAOYSA-N
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Description

Canthine (CAS 194-00-3), with the molecular formula C14H10N2, is a β-carboline alkaloid that serves as the core structural framework for a significant class of natural products . First identified over 75 years ago, this compound and its related alkaloids, such as canthin-6-one, are primarily isolated from plant families including Rutaceae and Simaroubaceae, and have more recently been found in fungal sources . The this compound skeleton presents a challenging and interesting target for synthetic organic chemists, with methodologies such as intramolecular inverse electron demand Diels-Alder reactions being developed for its construction . Researchers are actively exploring the synthesis of this compound and its ring-truncated congeners to develop new scaffolds with potential therapeutic applications . While the specific mechanism of action for this compound itself is a subject of ongoing research, compounds within this alkaloid class have demonstrated significant pharmacological activities in preliminary studies. For instance, canthinone-type alkaloids isolated from Ailanthus altissima have shown potent anti-inflammatory effects by significantly inhibiting nitric oxide production in cell-based assays . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2 B12676620 Canthine CAS No. 206-68-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

206-68-8

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaene

InChI

InChI=1S/C14H10N2/c1-2-6-13-10(4-1)11-7-8-15-12-5-3-9-16(13)14(11)12/h1-8H,9H2

InChI Key

VYQRBKCKQCRYEE-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NC=CC3=C2N1C4=CC=CC=C34

Origin of Product

United States

Biosynthesis of Canthine Alkaloids

Proposed Biosynthetic Pathways for Canthin-6-ones

Early investigations into the biosynthetic pathway of canthin-6-ones involved feeding experiments using isotopically labeled tryptophan in plant cell cultures. These studies provided initial evidence for the incorporation of tryptophan into the canthin-6-one (B41653) structure nih.govresearchgate.net.

A general proposed pathway starts with the decarboxylation of tryptophan to yield tryptamine (B22526). Tryptamine then undergoes condensation and subsequent modifications to form the β-carboline ring system. Further oxidation and cyclization steps are proposed to lead to the formation of the additional D ring, resulting in the canthin-6-one skeleton nih.govmdpi.com.

One proposed sequence suggests that tryptamine is converted to dihydro-β-carboline-1-propionic acid, which may then be oxidized to β-carboline-1-propionic acid. This tricyclic intermediate is thought to be transformed into 4,5-dihydrocanthin-6-one, which subsequently undergoes oxidation to yield canthin-6-one nih.gov. Feeding experiments using [methylene-14C]-tryptophan have supported the characterization of these intermediates nih.gov.

While the core pathway starting from tryptophan is established, the precise sequence of all intermediate steps and the specific enzymes involved in every transformation are still areas of ongoing research researchgate.net.

Enzymatic Transformations in Canthine Biosynthesis

The enzymatic machinery responsible for catalyzing the steps in this compound biosynthesis is not yet fully characterized for all transformations. However, based on the proposed pathways and general knowledge of alkaloid biosynthesis, certain types of enzymatic reactions are expected to be involved.

The initial step, the decarboxylation of tryptophan to tryptamine, is catalyzed by a tryptophan decarboxylase (TDC). This enzyme is a key player in the biosynthesis of various indole (B1671886) alkaloids derived from tryptophan wikipedia.org.

The formation of the β-carboline ring system often involves a Pictet-Spengler type reaction, which is catalyzed by enzymes like strictosidine (B192452) synthase (STR) in the biosynthesis of monoterpene indole alkaloids, a related class of compounds also derived from tryptamine and a secologanin (B1681713) moiety wikipedia.orgwikipedia.orgrcsb.org. While secologanin is a precursor in the biosynthesis of many monoterpene indole alkaloids like strictosidine, its direct involvement in the core canthin-6-one pathway as depicted in some proposed schemes starting only from tryptophan and small carbon units is less clear nih.govwikipedia.orgwikipedia.orgwikipedia.org. However, the Pictet-Spengler cyclization is a plausible enzymatic transformation in the formation of the β-carboline scaffold in this compound biosynthesis. Strictosidine synthase catalyzes the condensation of tryptamine and secologanin to form strictosidine, a key intermediate in the biosynthesis of a wide array of monoterpenoid indole alkaloids wikipedia.orgwikipedia.orgrcsb.org.

Further enzymatic steps would include oxidation reactions, cyclizations, and potentially other modifications to build the complete canthin-6-one structure. Enzymes such as oxidases and enzymes involved in ring formation would be anticipated to play crucial roles in these later stages of the pathway. While specific enzymes beyond tryptophan decarboxylase and the potential involvement of enzymes facilitating Pictet-Spengler type cyclizations are not extensively detailed in the provided search results concerning this compound biosynthesis specifically, research into related alkaloid pathways provides insight into the types of enzymatic transformations likely involved.

Research findings have also explored biomimetic synthesis approaches based on the proposed biosynthetic assembly lines, including the use of nanoparticle systems to mimic these processes nih.govresearchgate.net.

Data Table: Key Intermediates and Enzymes (Proposed/Involved)

Compound NameProposed Role in BiosynthesisPubChem CID
TryptophanInitial Precursor6305 nih.govfishersci.at
TryptamineIntermediate7815 nih.gov
Dihydro-β-carboline-1-propionic acidProposed IntermediateNot readily available
β-carboline-1-propionic acidProposed IntermediateNot readily available
4,5-Dihydrocanthin-6-oneProposed IntermediateNot readily available
Canthin-6-oneFinal Product97176 uni.lunih.gov
Enzyme NameProposed/Known Role
Tryptophan decarboxylaseCatalyzes decarboxylation of tryptophan to tryptamine
Strictosidine synthaseCatalyzes Pictet-Spengler reaction (in related pathways) wikipedia.orgwikipedia.orgrcsb.org
OxidasesLikely involved in oxidation steps
CyclasesLikely involved in ring formation steps

Chemical Synthesis Strategies for Canthine and Its Derivatives

Modern Methodologies for Canthine Skeleton Construction

Contemporary synthetic efforts have focused on developing more convergent and flexible strategies for assembling the this compound framework. These modern methodologies are often classified based on the bond disconnections used in the retrosynthetic analysis, providing a systematic way to approach the construction of the tetracyclic system.

StrategyPrecursor FragmentsKey FeaturesReference
C8N2 + C6C8N2 + C6High efficiency (3 steps, high yield) for canthin-6-one (B41653) synthesis mdpi.com

C12N2 + C2 Strategy and its Application to this compound Alkaloids

The C12N2 + C2 strategy represents another innovative approach to the this compound skeleton. In this method, a larger C12N2 precursor, already containing the A, B, and C rings of the β-carboline system, is reacted with a C2 unit to form the final D ring. This late-stage ring closure can be an effective way to introduce functionality into the D ring at the end of the synthesis. This strategy has been successfully utilized in the synthesis of various this compound alkaloids, showcasing its applicability in the preparation of diverse members of this natural product family. mdpi.com

StrategyPrecursor FragmentsApplicationReference
C12N2 + C2C12N2 + C2Synthesis of this compound alkaloids mdpi.com

Pictet-Spengler Condensation-Based Syntheses of this compound Analogues

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of β-carbolines and related alkaloids. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The resulting tetrahydro-β-carboline can then be oxidized to the fully aromatic β-carboline core, which serves as a key intermediate in the synthesis of this compound analogues. The versatility of the Pictet-Spengler reaction allows for the introduction of a wide range of substituents on the this compound skeleton by simply varying the aldehyde or ketone coupling partner. This has made it a popular and enduring strategy for the synthesis of a diverse library of this compound-based compounds for biological evaluation.

Intramolecular Inverse Electron Demand Diels-Alder Reactions in this compound Synthesis

A more recent and sophisticated approach to the this compound skeleton involves the use of an intramolecular inverse electron demand Diels-Alder (IEDDA) reaction. This powerful cycloaddition strategy allows for the rapid construction of the polycyclic core of this compound from acyclic or macrocyclic precursors. In this approach, an electron-deficient diene, such as a 1,2,4-triazine, is tethered to an electron-rich dienophile, like an indole (B1671886). Upon heating, an intramolecular [4+2] cycloaddition occurs, followed by the extrusion of a small molecule (e.g., nitrogen gas), leading to the formation of the this compound ring system. This methodology offers a high degree of convergence and can provide access to complex this compound derivatives that may be difficult to prepare using more traditional methods.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and their application in the synthesis of this compound alkaloids has proven to be highly effective. researchgate.netresearchgate.netwikipedia.org A notable strategy involves a convergent approach for the rapid synthesis of canthin-6-one and its analogues, which focuses on the construction of the central B ring. researchgate.net This method utilizes a sequential one-pot process that combines a Palladium-catalyzed Suzuki-Miyaura coupling followed by a Copper-catalyzed amidation. researchgate.net

The synthesis commences with an 8-bromo-1,5-naphthyridine derivative, which undergoes a Suzuki-Miyaura coupling with a suitable boronic acid to form a C-C bond. This is immediately followed by an intramolecular Cu-catalyzed C-N bond formation to yield the canthin-6-one scaffold. researchgate.net This one-pot protocol has been successfully employed to produce a variety of canthin-6-one analogues with different substituents on the A ring in excellent yields, ranging from 71% to 95%. rsc.org

Reaction TypeThis compound CoreKey IntermediatesCatalyst/ReagentsYieldReference
Suzuki-Miyaura Coupling & Cu-Catalyzed Amidation (One-Pot)Canthin-6-one8-bromo-1,5-naphthyridine, Arylboronic acidPd(dppf)Cl2, K2CO3, CuI, DMEDA71-95% rsc.org
Suzuki-Miyaura CouplingCanthin-4-one8-bromo-1,5-naphthyridin-4(1H)-one, 2-chlorophenylboronic acidPd(dppf)Cl2, K2CO3High mdpi.comrsc.org

Aldol (B89426) Reaction-Based Approaches to Canthin-6-ones

Aldol reaction-based strategies provide an alternative pathway to the canthin-6-one skeleton, often starting from a β-carboline precursor. researchgate.netsemanticscholar.org An efficient one-pot synthesis has been developed for the conversion of β-carboline-1-carbaldehyde to the canthin-6-one framework. nih.gov This method involves the sequential addition of a lithium ketene (B1206846) acetal (B89532) to the aldehyde, which proceeds through an aldol-type addition, followed by an intramolecular cyclization to furnish the tetracyclic system. nih.gov

Another innovative approach utilizes the Baylis-Hillman reaction of 1-formyl-β-carboline. This reaction, when quenched appropriately, can lead to an aldol product which is then transformed into canthin-6-one. nih.gov This strategy offers a direct route to the this compound core by forming a new carbon-carbon bond at the C-1 position of the β-carboline, setting the stage for the final ring closure.

Perkin Reaction Applications in Canthin-6-one Analog Synthesis

The Perkin reaction, a classic method for the synthesis of α,β-unsaturated aromatic acids, has also been adapted for the preparation of canthin-6-one analogues. wikipedia.org This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. While specific, recent, and detailed examples of the Perkin reaction in the synthesis of this compound derivatives are not extensively documented in the latest literature, historical reports indicate its utility in this context. The application of this reaction would likely involve a β-carboline aldehyde as the aromatic aldehyde component, which upon reaction with an appropriate anhydride, would lead to an intermediate that can be cyclized to form the D-ring of the canthin-6-one system.

Oxidative Aromatization and Intramolecular Cyclization in this compound Total Synthesis

The total synthesis of complex alkaloids, including this compound derivatives, often employs powerful strategies such as oxidative aromatization and intramolecular cyclization to construct key structural motifs. nih.gov While direct applications of oxidative dearomatization followed by an intramolecular Diels-Alder cycloaddition cascade for the synthesis of this compound itself are not prominently reported, this strategy has been successfully used for other complex alkaloids and represents a viable approach. researchgate.netrsc.orgnih.govnih.govnih.gov This method typically involves the oxidation of a phenol (B47542) to a quinone, which then participates in an intramolecular [4+2] cycloaddition to rapidly build polycyclic systems. researchgate.netnih.govnih.govnih.gov

A more directly analogous strategy is the intramolecular dearomative oxidative coupling of indoles. nih.gov This iodine-mediated reaction allows for the formation of a C-C bond between a nucleophilic center and the indole ring, leading to the construction of spiro or fused ring systems characteristic of many indole alkaloids. nih.gov Such a strategy could be envisioned for the synthesis of the this compound core by tethering a suitable nucleophile to the β-carboline framework and inducing an intramolecular cyclization.

Furthermore, the final step in some this compound syntheses involves an oxidative aromatization of a precursor to introduce the fully aromatic pyridine (B92270) D-ring. For instance, a total synthesis of cordatanine, a this compound derivative, involved a double oxidative aromatization of the C-ring as a key step. nih.gov

StrategyKey TransformationPotential Application in this compound SynthesisReference (Analogous Systems)
Oxidative Dearomatization/Intramolecular Diels-AlderPhenol to quinone followed by [4+2] cycloadditionRapid construction of the polycyclic this compound core researchgate.netrsc.orgnih.govnih.gov
Intramolecular Dearomative Oxidative CouplingIodine-mediated C-C bond formation with an indole ringFormation of the fused ring system of this compound nih.gov
Oxidative AromatizationDehydrogenation of a heterocyclic ringFormation of the aromatic D-ring in the final steps nih.gov

Claisen-Type Condensation for Canthin-4-one Ring Systems

The Claisen condensation, a fundamental carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound, has been utilized in the synthesis of canthin-4-ones. A notable approach involves the Claisen-type condensation of 1-acetyl-β-carboline with N-acyl benzotriazoles. nih.gov This reaction proceeds through the in situ formation of a 1,3-diketone intermediate, which then undergoes cyclization to afford 6-alkylcanthin-4-ones in a single step. However, this particular protocol is reported to be more effective for the synthesis of analogues with small alkyl substituents. nih.gov

Synthesis of Glycosylated this compound Alkaloids

To enhance the pharmacological properties of this compound alkaloids, such as solubility and bioavailability, glycosylated derivatives have been synthesized. nih.gov The Koenig-Knorr reaction is a classical and effective method for the formation of glycosidic bonds and has been successfully applied to the synthesis of canthin-6-one glycosides. nih.govnih.gov

In a typical procedure, a hydroxy-substituted canthin-6-one is reacted with a protected glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide, in the presence of a promoter like silver carbonate. nih.gov This results in the formation of the acetylated glycoside, which can then be deprotected under basic conditions, for example, using potassium carbonate in methanol, to yield the final glycosylated this compound alkaloid. nih.gov This methodology has been used to prepare novel glucopyranoside derivatives of canthin-6-one for biological evaluation. nih.gov

Glycosylation ReactionThis compound SubstrateGlycosyl DonorPromoter/ConditionsProductReference
Koenig-Knorr GlycosylationHydroxy-canthin-6-one2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide1. Silver carbonate 2. Potassium carbonate (deacetylation)Canthin-6-one glucopyranoside nih.gov

Development of Novel this compound Analogues

The development of novel this compound analogues is a dynamic area of research aimed at discovering compounds with improved biological activity and selectivity. Synthetic efforts are directed towards the modification of the this compound scaffold at various positions to explore the structure-activity relationship.

One strategy involves the synthesis of 4-aryl substituted canthin-6-ones through a Pictet-Spengler condensation of 5-hydroxy tryptophan with substituted aromatic glyoxals, followed by cyclization. This approach allows for the introduction of a variety of aryl groups at the 4-position, leading to a library of compounds for biological screening.

Furthermore, drawing parallels from the extensively studied xanthine (B1682287) alkaloids, various synthetic strategies can be envisioned for this compound analogues. These include modifications at the nitrogen atoms of the β-carboline core and the introduction of diverse functional groups on the aromatic rings. The synthesis of novel chalcone (B49325) analogues containing a methylxanthine moiety and their subsequent conversion to pyrazoline derivatives has demonstrated the potential of creating hybrid molecules with enhanced biological profiles. Similar strategies could be applied to the this compound skeleton to generate novel hybrid compounds with potential therapeutic applications.

Structure Activity Relationship Studies of Canthine Derivatives

Elucidation of Pharmacophoric Requirements for Canthine Bioactivity

A pharmacophore defines the essential spatial and electronic features of a molecule required for productive interaction with a biological target. bepls.com For this compound derivatives, the pharmacophoric elements crucial for bioactivity are intrinsically linked to the tetracyclic core structure and the nature and positions of any substituents.

Considering canthin-6-one's classification as a β-carboline alkaloid acs.org, studies on β-carboline pharmacophores offer relevant perspectives. Research on β-carbolines highlights the importance of the 9H-pyrido[3,4-b]indole scaffold for their diverse biological activities, which encompass modulation of monoamine oxidases (MAOs) and interaction with benzodiazepine (B76468) receptors. ontosight.airesearchgate.net The fused pyridine (B92270) and indole (B1671886) rings provide a rigid, planar framework featuring nitrogen atoms capable of participating in hydrogen bonding and pi-pi interactions. The presence of the carbonyl group at the 6-position in canthin-6-one (B41653) uni.lu is also likely a key determinant in interactions with biological targets, potentially acting as a hydrogen bond acceptor.

Although specific, dedicated pharmacophore models for this compound were not identified in the search results, pharmacophore modeling generally involves the identification of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic areas critical for target binding. bepls.comijmo.org The this compound scaffold inherently contains nitrogen atoms, which can act as HBAs or HBDs depending on the molecular environment, and aromatic rings, which facilitate hydrophobic and pi-pi interactions. The precise spatial arrangement of these features within the this compound structure would constitute its specific pharmacophore for a given biological activity.

Comparative Structure-Activity Analysis of this compound vs. β-Carboline Alkaloids

This compound alkaloids are recognized as a subgroup within the broader family of β-carboline alkaloids, sharing the fundamental structural motif of an indole ring fused to a pyridine ring. acs.org A comparative SAR analysis between canthines and other β-carbolines is valuable for identifying the specific structural contributions of the additional fused ring system in this compound to its unique biological properties.

Both canthines and β-carbolines are known to exhibit a wide spectrum of biological activities. acs.orgontosight.airesearchgate.net β-carbolines are associated with activities such as MAO inhibition and interactions with benzodiazepine receptors. ontosight.airesearchgate.net Canthin-6-one and its derivatives have also demonstrated various bioactivities, including antifungal and cytotoxic effects. acs.orgacs.org

Comparative SAR studies would involve assessing the biological activities of this compound and β-carboline derivatives with similar substitution patterns to isolate the effect of the additional ring. For example, comparing the activity of canthin-6-one with a β-carboline derivative that incorporates a structural element mimicking the fused ring junction in this compound could provide insights into the role of the tetracyclic structure in target binding.

Studies that report the isolation and evaluation of both canthin-6-one and other β-carbolines from the same natural source can also offer comparative SAR insights. jst.go.jp Differences in the biological activity profiles observed between these co-occurring alkaloids can, in part, be attributed to their structural variations, including the presence of the additional fused ring in canthin-6-one.

Ultimately, a comparative SAR analysis aims to determine whether the unique tetracyclic architecture of this compound confers specific advantages or disadvantages in terms of binding affinity, selectivity, or metabolic fate when interacting with biological targets, as compared to its tricyclic β-carboline counterparts, for particular therapeutic applications.

Molecular Mechanisms of Action of Canthine Alkaloids in Vitro and Preclinical Research

Canthine Modulation of Inflammatory Signaling Pathways

Inflammation is a complex biological process involving the activation of various signaling cascades. Research indicates that this compound alkaloids can modulate several critical pathways associated with inflammation, including the NLRP3 inflammasome, NF-κB signaling, and the expression of iNOS and COX-2.

Investigation of NLRP3 Inflammasome Pathway Regulation by this compound Derivatives

The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system and is involved in the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory diseases. Studies have explored the effects of this compound derivatives on this pathway.

Methyl canthin-6-one-2-carboxylate (Cant), a canthinone-type alkaloid, has been shown to modulate the inflammatory microenvironment by targeting the NLRP3 inflammasome pathway. Research suggests that Cant inhibits NLRP3 inflammasome formation by suppressing NF-κB activation, downregulating the expression of NLRP3, pro-IL-1β, and pro-IL-18, and reducing reactive oxygen species (ROS) production, thereby preventing pyroptosis. mdpi.com In macrophages stimulated with lipopolysaccharide (LPS) and ATP, Cant pre-treatment significantly suppressed the expression of NLRP3 and pro-caspase-1. nih.gov This inhibitory effect on NLRP3 inflammasome activation is also linked to the upregulation of Nrf2 expression and the inhibition of ROS production. nih.gov

Canthin-6-one (B41653) itself has also been shown to suppress the expression of NLRP3 and pro-caspase-1 in astrocytes stimulated with LPS. mdpi.com The proposed mechanisms involve the inhibition of NF-κB and STAT3 pathways. mdpi.com

Effects of this compound on NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses, including those encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. wikipedia.org, frontiersin.org Activation of NF-κB typically involves the phosphorylation and degradation of its inhibitor protein, IκBα, allowing NF-κB to translocate to the nucleus and bind to DNA. wikipedia.org

This compound alkaloids have been demonstrated to modulate NF-κB signaling. Canthin-6-one has been shown to suppress LPS-induced production of TNF-α by macrophages via inhibition of NF-κB signaling. mdpi.com, nih.gov, researchgate.net Studies investigating the anti-inflammatory effects of canthin-6-one (CO) and its derivative 5-(1-hydroxyethyl)-canthin-6-one (5-HCO) in LPS-stimulated macrophages revealed that both compounds inhibited the phosphorylation of inhibitor kappa B (IκB) and the transcriptional activation of NF-κB. researchgate.net This suggests that this compound alkaloids can interfere with the canonical NF-κB activation pathway. wikipedia.org

Differential Modulation of iNOS and COX-2 Expression by this compound Alkaloids

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes involved in the production of inflammatory mediators nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. Their expression is often upregulated during inflammatory processes, largely regulated by transcription factors like NF-κB. nih.gov, researchgate.net

Research indicates that canthinone-type alkaloids can differentially modulate the expression of iNOS and COX-2. In LPS-activated RAW 264.7 macrophages, canthinone-type alkaloids have been shown to downregulate the expression of iNOS protein. nih.gov, researchgate.net Specifically, canthin-6-one (CO) and its derivative 5-(1-hydroxyethyl)-canthin-6-one (5-HCO) significantly inhibited the LPS-induced expression of iNOS. researchgate.net

Furthermore, studies have demonstrated that certain canthinone-type alkaloids can potently downregulate COX-2 protein expression in a dose-dependent manner and inhibit the overproduction of PGE2. nih.gov, researchgate.net For instance, canthin-6-one (1 and 5 µM) and 5-HCO (15 µM) markedly suppressed the production of PGE2 and expression of COX-2 in LPS-stimulated macrophages. researchgate.net This suggests that the anti-inflammatory effects of these canthinone alkaloids are mediated, at least in part, through the suppression of these key inflammatory enzymes.

A study comparing canthinone-type and β-carboline-type alkaloids found that while both types down-regulated iNOS expression, canthinone-type alkaloids were more potent in inhibiting COX-2 expression and PGE2 production. nih.gov, researchgate.net This indicates potential differences in the molecular mechanisms employed by these related alkaloid classes.

This compound Interactions with Specific Enzymatic Targets

Beyond modulating signaling pathways, this compound alkaloids have also been shown to interact directly with specific enzymes involved in cellular regulation and disease pathogenesis.

This compound-Mediated Inhibition of Cyclic Adenosine (B11128) Monophosphate Phosphodiesterases

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in various cellular processes, including inflammation and smooth muscle relaxation. Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cAMP, thereby regulating its intracellular levels. Inhibition of PDEs can lead to increased cAMP levels, which can exert anti-inflammatory and bronchodilatory effects. wikipedia.org

While xanthine (B1682287) derivatives like theophylline (B1681296) are well-known non-selective phosphodiesterase inhibitors wikipedia.org, nih.gov, wikipedia.org, research has also explored the interaction of this compound alkaloids with these enzymes. Although direct studies specifically detailing this compound-mediated inhibition of cyclic adenosine monophosphate phosphodiesterases were not prominently found in the provided search results, the broader class of xanthine derivatives, to which this compound alkaloids are structurally related, are known for this mechanism of action. wikipedia.org, nih.gov, wikipedia.org Further research is needed to specifically delineate the PDE inhibitory profile of this compound alkaloids.

Studies on this compound Activity Against Protein Tyrosine Phosphatase 1B

Protein tyrosine phosphatase 1B (PTP1B) is an enzyme that negatively regulates insulin (B600854) signaling by dephosphorylating key components of the insulin receptor pathway. elabscience.com, ebi.ac.uk Inhibitors of PTP1B have gained attention as potential therapeutic agents for metabolic disorders like diabetes.

This compound Influence on Cellular Proliferation Pathways

This compound alkaloids exert their antiproliferative effects through several interconnected molecular mechanisms, including inducing cell cycle arrest, promoting apoptosis, causing DNA damage, and modulating various signaling pathways. These effects have been observed across a spectrum of cancer types in laboratory settings. acs.orgnih.govresearchgate.netresearchgate.netacs.org

One of the primary ways this compound alkaloids inhibit proliferation is by interfering with the cell cycle. Studies have shown that canthin-6-one can cause accumulation of cancer cells in the G2/M phase. acs.orgcapes.gov.brnih.gov For instance, in PC-3 human prostate cancer cells, canthin-6-one treatment resulted in a significant increase in the population of cells in the G2/M phase. acs.orgcapes.gov.brnih.gov This cell cycle arrest is associated with decreased incorporation of BrdU into DNA and inhibition of mitotic spindle formation. acs.orgcapes.gov.brnih.gov Similarly, 10-methoxycanthin-6-one (Mtx-C) has been shown to induce G2/M cell cycle arrest in acute myeloid leukemia (AML) cell lines like Kasumi-1 and KG-1, even at low cytotoxic concentrations. acs.org This effect is linked to the modulation of cell cycle regulatory proteins, including increased levels of p16, p21, and p27, and changes in cyclin B1 expression and phosphorylation. acs.org Canthin-6-one has also been reported to induce cell cycle arrest at both G0/G1 and G2 phases in Kasumi-1 human myeloid leukemia cells, depending on the concentration. semanticscholar.orgncats.io

Induction of apoptosis is another critical mechanism by which this compound alkaloids suppress cellular proliferation. acs.orgnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgchemfaces.comscispace.commdpi.comaacrjournals.orguokerbala.edu.iqfrontiersin.org This process involves the activation of caspases, a family of proteases that execute the dismantling of the cell. researchgate.netresearchgate.netscispace.commdpi.com Research indicates that canthin-6-one can induce the activation of caspase-3, caspase-8, and caspase-9 in cancer cells. researchgate.netresearchgate.netmdpi.com For example, 1-methoxy-canthin-6-one has been shown to provoke mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO, leading to caspase-3 activation in Jurkat human leukemia cells. scispace.comaacrjournals.org Furthermore, this compound alkaloids can influence the balance of pro- and anti-apoptotic proteins, such as upregulating Bax, Bim, Bik, and Puma, while downregulating Bcl-2. nih.govresearchgate.net

DNA damage is also implicated in the antiproliferative effects of this compound alkaloids. acs.orgnih.govresearchgate.netacs.org Studies on Mtx-C in AML cells have demonstrated that it induces a DNA damage cascade involving the activation and phosphorylation of key proteins like ATM, ATR, Chk1/2, p53, and H2AX. researchgate.netacs.org This DNA damage contributes to the observed cell cycle arrest and likely triggers apoptotic pathways. nih.govresearchgate.netacs.org

Beyond cell cycle control and apoptosis, this compound alkaloids modulate various signaling pathways crucial for cell proliferation and survival. Inhibition of the NF-κB signaling pathway has been reported for canthin-6-one and some of its derivatives. mdpi.commdpi.comnih.govnih.govscielo.br The NF-κB pathway plays a significant role in regulating cell proliferation, survival, and inflammatory responses, and its dysregulation is often observed in cancer. mdpi.comnih.govscielo.br this compound alkaloids have also been shown to affect MAPK and PI3K-AKT pathways, which are central to cell growth, proliferation, and survival signaling. nih.govmdpi.comrsc.orgresearchgate.net Additionally, some this compound derivatives have been found to inhibit the Hippo/YAP signaling pathway, which is involved in organ size control and has implications in cancer development and progression. researchgate.net Activation of stress-signaling pathways, including p38 and JNK, has also been linked to the mechanisms of action of this compound alkaloids in inducing cell death. researchgate.netacs.orgmdpi.comaacrjournals.org

Emerging research also suggests that canthin-6-one derivatives can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. acs.orgnih.govnih.gov This mechanism involves increasing intracellular reactive oxygen species (ROS) levels, leading to mitochondrial damage and imbalances in redox homeostasis, such as reduced GSH levels and GPX4 expression. acs.orgnih.govnih.gov

Furthermore, canthin-6-one has demonstrated anti-angiogenic properties by inhibiting the proliferation of endothelial cells, which is essential for the formation of new blood vessels required for tumor growth and metastasis. researchgate.netmdpi.comnih.gov This effect on endothelial cell proliferation appears to be independent of the VEGFA/VEGFR2 pathway, a common target for anti-angiogenic drugs. mdpi.comnih.gov

The antiproliferative potency of this compound alkaloids can vary depending on the specific compound and the cancer cell line. The following table summarizes some reported IC50 values, which represent the concentration of the compound required to inhibit cell proliferation by 50%.

CompoundCell LineIC50 (µM)Observed EffectsSource
Canthin-6-oneHT297.6–10.7Antiproliferative, G2/M arrest, Apoptosis acs.orgacs.org
Canthin-6-onePC-3Not specifiedAntiproliferative, Decreased BrdU incorporation, Inhibited mitotic spindle, G2/M arrest acs.orgcapes.gov.br
Canthin-6-oneJurkatNot specifiedAntiproliferative, Apoptosis acs.orgscispace.com
Canthin-6-oneKasumi-1~60 (24h)Cell death, Apoptosis, Necroptosis-like, DNA damage, Stress signaling pathways researchgate.netacs.org
Canthin-6-oneKG-1~36 (24h)Cell death, Apoptosis, Necroptosis-like, DNA damage, Stress signaling pathways researchgate.netacs.org
Canthin-6-oneHUVECsNot specifiedInhibited proliferation (anti-angiogenic) mdpi.comnih.gov
10-methoxycanthin-6-one (Mtx-C)Kasumi-180 (24h)Cytotoxicity, Apoptosis/Necroptosis-like, DNA damage, Stress signaling pathways researchgate.net
10-methoxycanthin-6-one (Mtx-C)KG-136 (24h)Cytotoxicity, Apoptosis/Necroptosis-like, DNA damage, Stress signaling pathways researchgate.net
10-methoxycanthin-6-one (Mtx-C)Kasumi-1 (low dose)Not specifiedG2/M arrest, DNA damage cascade acs.org
10-methoxycanthin-6-one (Mtx-C)KG-1 (low dose)Not specifiedG2/M arrest, DNA damage cascade acs.org
Novel CO derivative (8h)HT291.0Antiproliferative, Apoptosis, DNA damage, Ferroptosis, ROS increase, Mitochondrial damage acs.orgnih.gov
Novel CO derivative (8h)H19751.9Antiproliferative nih.gov
Novel CO derivative (8h)A5491.8Antiproliferative nih.gov
Novel CO derivative (8h)MCF-71.9Antiproliferative nih.gov
9-methoxycanthin-6-oneA2780 (Ovarian)3.79 ± 0.069Anti-cancer effects nih.gov
9-methoxycanthin-6-oneSKOV-3 (Ovarian)15.09 ± 0.99Anti-cancer effects nih.gov
9-methoxycanthin-6-oneMCF-7 (Breast)10.03 ± 0.14Anti-cancer effects nih.gov
9-methoxycanthin-6-oneHT29 (Colorectal)9.84 ± 0.08Anti-cancer effects nih.gov
9-methoxycanthin-6-oneA375 (Skin)11.28 ± 0.14Anti-cancer effects nih.gov
9-methoxycanthin-6-oneHeLa (Cervical)12.49 ± 0.18Anti-cancer effects nih.gov

These findings highlight the multifaceted mechanisms through which this compound alkaloids, particularly canthin-6-one and its derivatives, impact cellular proliferation in various cancer models at the in vitro and preclinical stages.

Advanced Methodological Approaches in Canthine Research

Spectroscopic Characterization of Xanthine (B1682287) Structures

The precise elucidation and confirmation of the molecular structure of xanthine and its derivatives are fundamental in its research. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for providing detailed atomic-level and molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Xanthine Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For xanthine, both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed to assign the chemical shifts of the hydrogen and carbon atoms within its purine (B94841) ring structure. nih.govresearchgate.net

One-dimensional (1D) NMR experiments provide fundamental data on the chemical shifts and coupling constants. For instance, the proton NMR spectrum of xanthine in water (H₂O) at 500 MHz shows a characteristic signal at approximately 7.89 ppm. nih.govhmdb.ca Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the resonances, especially in more complex xanthine derivatives. nih.gov The HSQC experiment correlates directly bonded carbon and proton atoms, while the HMBC experiment reveals longer-range couplings between protons and carbons, helping to piece together the molecular framework. researchgate.net

Below is a data table summarizing the reported ¹H and ¹³C NMR chemical shifts for xanthine in different deuterated solvents.

¹H and ¹³C NMR Chemical Shifts (ppm) for Xanthine
Atom¹H Chemical Shift (D₂O) bmrb.io¹³C Chemical Shift (D₂O) bmrb.io¹³C Chemical Shift (DMSO-d₆) nih.gov
C2-116.26152.38
C4-163.34141.47
C5-162.00107.76
C6--156.50
C8-142.73149.81
H87.72--

Mass Spectrometry (MS) for Xanthine Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For xanthine and other purine alkaloids, techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are commonly used for their separation and identification in complex mixtures. nih.govacs.org

In mass spectrometry, xanthine is ionized, and the resulting molecular ion (M+) is detected. The high-resolution mass spectrum provides the accurate mass of the molecular ion, which can be used to determine its elemental formula (C₅H₄N₄O₂ for xanthine). nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS or MSⁿ), where the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. nih.govacs.org The fragmentation of the purine ring system in xanthine provides characteristic neutral losses and fragment ions that help confirm its identity. nih.govacs.org

Common fragmentation patterns for purine alkaloids involve the cleavage of the imidazole (B134444) and pyrimidine (B1678525) rings. The specific fragmentation pattern can be influenced by the ionization method used, such as Electron Impact (EI) or Electrospray Ionization (ESI). nih.govmassbank.eu

In Vitro Cellular and Biochemical Assay Systems for Xanthine Activity Profiling

To understand the biological effects of xanthine and its derivatives, various in vitro cellular and biochemical assays are employed. These assays are crucial for screening potential therapeutic agents and for elucidating their mechanisms of action at a molecular level.

A primary biochemical assay for xanthine-related research is the xanthine oxidase (XO) inhibitory assay. abcam.combioassaysys.com Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. abcam.com Overproduction of uric acid can lead to conditions like gout. nih.gov Therefore, the inhibition of XO is a significant therapeutic target. nih.gov

The XO inhibitory assay typically measures the rate of uric acid formation, which can be monitored spectrophotometrically by the increase in absorbance at approximately 290-295 nm. mdpi.comnih.gov Alternatively, coupled enzyme assays can be used where the hydrogen peroxide produced during the reaction is used to generate a colored or fluorescent product. abcam.comsigmaaldrich.com These assays allow for the determination of the inhibitory potency of compounds, often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govresearchgate.net For example, various pyrimidone derivatives have been shown to be effective inhibitors of xanthine oxidase with IC₅₀ values ranging from 14.4 to 418 µM. nih.gov

Computational Chemistry Approaches in Xanthine Research

Computational chemistry provides powerful tools to complement experimental studies by offering insights into molecular interactions at an atomic level. These methods can predict the binding of molecules to their biological targets and help in the rational design of new compounds.

Molecular Docking Simulations for Xanthine Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to understand how a ligand might interact with the active site of an enzyme. acs.orgrsc.org

In the context of xanthine research, molecular docking is frequently used to study the interactions between xanthine derivatives and the active site of xanthine oxidase. nih.govnih.gov These simulations can help to identify the key amino acid residues involved in binding and the types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov

For example, molecular docking studies have revealed that inhibitors can bind to the molybdenum center of the XO active site and interact with key residues like Arg880 and Thr1010. acs.org The binding energy, calculated from these simulations, provides an estimate of the binding affinity of the ligand for the protein. nih.gov These computational predictions can then guide the synthesis of new, more potent inhibitors. rsc.org For instance, a study on pyrimidone derivatives used molecular docking to highlight interactions with critical amino acids of XO, such as Val1011, Phe649, and Lys771. nih.gov

Future Directions and Research Opportunities in Canthine Chemistry and Biology

Exploration of Undiscovered Canthine Alkaloid Diversity

The known diversity of this compound alkaloids is likely only a fraction of what exists in nature. Historically, the plant families Rutaceae and Simaroubaceae have been the primary sources for these compounds. However, future research will increasingly focus on bioprospecting in underexplored and extreme environments, which are likely to harbor microorganisms that produce structurally unique and biologically potent this compound derivatives.

Marine ecosystems, in particular, represent a vast and largely untapped reservoir of novel chemical entities. Marine-derived fungi have been identified as prolific producers of bioactive secondary metabolites, including various classes of alkaloids. nih.govmdpi.com Fungi isolated from deep-sea sediments, marine sponges, and algae exist in highly competitive environments, which drives the evolution of unique metabolic pathways and the production of novel compounds for defense and communication. mdpi.comnih.gov The application of advanced metabolomic and genomic screening techniques to marine fungal isolates could accelerate the discovery of new this compound scaffolds. Recent discoveries of diverse indole (B1671886) and quinazoline (B50416) alkaloids from marine fungi underscore the potential of these organisms as a source for new this compound structures. nih.govnih.gov

Furthermore, symbiotic microorganisms associated with plants and marine invertebrates are another promising frontier. These endophytes may be the true producers of compounds previously attributed to their hosts and could be a source of entirely new this compound alkaloids.

Table 1: Promising, Underexplored Sources for Novel this compound Alkaloids

Source CategorySpecific ExamplesRationale for ExplorationSupporting Discoveries (Other Alkaloids)
Marine-Derived FungiAspergillus sp., Penicillium sp., Phoma sp.High biodiversity and unique metabolic adaptations in extreme marine environments (deep-sea, hydrothermal vents).Discovery of novel indole, quinazoline, and diketopiperazine alkaloids. nih.govnih.gov
Plant EndophytesFungi and bacteria living within plant tissues.May be the true biosynthetic source of host-plant alkaloids and can produce unique metabolites.Endophytes are known producers of a wide array of bioactive compounds.
Marine InvertebratesSponges, Tunicates, Zoantharians.Often host symbiotic microorganisms that produce diverse and complex alkaloids as chemical defenses.Recent discovery of novel zoanthamine (B1237179) alkaloids from the zoantharian Zoanthus vietnamensis. acs.org

Advancements in Stereoselective this compound Synthesis

While the core canthin-6-one (B41653) skeleton is a planar, achiral structure, many of its biologically significant derivatives are substituted, creating the potential for stereoisomerism. The specific three-dimensional arrangement of atoms in these chiral derivatives can profoundly influence their interaction with biological targets like enzymes and receptors. To date, much of the synthetic focus has been on constructing the this compound core itself. A significant future direction lies in the development of robust stereoselective and asymmetric synthetic methodologies to produce enantiomerically pure this compound derivatives.

This is a nascent area for this compound chemistry that holds immense potential. By employing modern synthetic tools, chemists can gain precise control over the stereochemistry of substituents on the this compound scaffold. This would enable the synthesis of specific stereoisomers, allowing for detailed structure-activity relationship (SAR) studies to determine which enantiomer or diastereomer possesses the desired biological activity.

Future research in this area will likely involve the application of:

Chiral Catalysis: Using transition metal catalysts with chiral ligands or organocatalysts (e.g., proline derivatives) to control the stereochemical outcome of key bond-forming reactions in the synthesis of this compound precursors.

Substrate-Controlled Synthesis: Employing chiral starting materials or auxiliaries to direct the stereoselective formation of new chiral centers. Recent work on the stereoselective synthesis of other complex alkaloids has demonstrated the power of this approach. mdpi.com

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiomerically pure compounds.

The ability to synthesize stereochemically defined this compound derivatives will be crucial for developing compounds with improved potency and selectivity, ultimately leading to more effective and targeted therapeutic agents.

Systems Biology Approaches to Unravel this compound Mechanism Networks

The traditional "one-drug, one-target" paradigm is often insufficient to explain the full spectrum of biological effects of natural products like this compound alkaloids. These compounds frequently interact with multiple targets within the complex network of a cell, a concept known as polypharmacology. Systems biology, and particularly network pharmacology, offers a powerful framework to embrace this complexity and elucidate the holistic mechanism of action of this compound. researchgate.netnih.gov This approach moves beyond the study of a single pathway to a system-level understanding of how a compound modulates intricate biological networks. frontiersin.org

A future systems-level investigation of this compound would integrate computational prediction with experimental validation. frontiersin.orgmdpi.com This multi-step process would allow researchers to build a comprehensive picture of this compound's cellular impact.

A proposed workflow includes:

Target Prediction and Network Construction: Utilizing bioinformatics databases (e.g., STITCH, SwissTargetPrediction) to predict the potential protein targets of various this compound alkaloids based on chemical structure similarity. These predicted interactions would be used to construct a "drug-target-disease" network, mapping the relationships between this compound, its potential targets, and associated biological pathways and diseases. nih.gov

'Omics' Data Acquisition: Treating relevant cell lines or model organisms with this compound alkaloids and performing high-throughput 'omics' analyses.

Transcriptomics (RNA-seq): To identify all genes whose expression is altered by the compound.

Proteomics: To quantify changes in protein abundance and post-translational modifications.

Metabolomics: To measure changes in the levels of endogenous small-molecule metabolites.

Network Analysis and Hypothesis Generation: Integrating the predicted targets with the experimental 'omics' data. Pathway enrichment analysis (e.g., GO and KEGG analysis) would be used to identify the key cellular signaling and metabolic pathways that are significantly perturbed by this compound. This integrated analysis can reveal unexpected mechanisms and generate new, testable hypotheses about the compound's mode of action. mdpi.com

This systems-level approach will be instrumental in deciphering the complex, multi-target mechanisms underlying the diverse biological activities of this compound alkaloids.

Table 2: Proposed Systems Biology Workflow for this compound Research

PhaseMethodologyObjectiveExpected Outcome
1. In Silico AnalysisNetwork Pharmacology, Molecular DockingPredict potential protein targets and construct interaction networks.A prioritized list of putative this compound-binding proteins and their associated pathways.
2. Experimental Data GenerationTranscriptomics, Proteomics, MetabolomicsMeasure the global cellular response to this compound treatment.Comprehensive datasets of differentially expressed genes, proteins, and metabolites.
3. Data Integration & ValidationBioinformatics, Pathway Analysis, Targeted AssaysIntegrate computational and experimental data to identify key mechanisms.Validated molecular targets and a network-level understanding of this compound's mechanism of action.

Development of Advanced this compound-Based Molecular Probes

To fully understand how this compound alkaloids function at a molecular level, it is essential to develop tools that can track their behavior in living systems and identify their direct binding partners. The synthesis of advanced molecular probes based on the this compound scaffold is a critical and largely unexplored future direction. These probes are this compound derivatives that have been chemically modified to include a reporter group (like a fluorophore) or a reactive group (for covalent labeling), providing powerful tools for chemical biology research. mdpi.com

Two primary classes of this compound-based probes are envisioned:

Fluorescent Probes: These would involve chemically attaching a fluorescent dye (a fluorophore, such as a coumarin (B35378) or rhodamine) to a position on the this compound skeleton that does not interfere with its biological activity. rsc.org Such probes would enable researchers to use fluorescence microscopy to visualize the uptake, subcellular localization, and dynamic movement of this compound alkaloids within living cells in real-time. This can provide crucial insights into where the compound accumulates and potentially acts.

Photoaffinity Probes: These are more complex tools designed for target identification. nih.gov A this compound photoaffinity probe would contain two key additions: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne or biotin). mdpi.comnih.gov The probe is introduced to cells or cell lysates, where it binds non-covalently to its target proteins. Upon exposure to a specific wavelength of UV light, the photoreactive group becomes highly reactive and forms a permanent covalent bond with the nearest amino acid residues of the binding protein. nih.gov The reporter tag is then used to isolate the probe-protein complex for identification by mass spectrometry, thus unambiguously identifying the direct molecular targets of the this compound alkaloid.

The development of these molecular probes will be a significant leap forward, transforming this compound alkaloids from simply being bioactive molecules into sophisticated research tools for dissecting complex biological processes.

Table 3: Potential this compound-Based Molecular Probes and Their Applications

Probe TypeRequired Chemical ModificationPrimary Research ApplicationExample Technology
Fluorescent ProbeCovalent attachment of a fluorophore (e.g., coumarin, fluorescein).Visualize cellular uptake and subcellular localization.Live-cell confocal fluorescence microscopy.
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne).Covalently label and identify direct protein binding partners.Photoaffinity Labeling (PAL) coupled with mass spectrometry-based proteomics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.